molecular formula C10H5BF6KN B8086741 Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate

Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate

Cat. No.: B8086741
M. Wt: 303.05 g/mol
InChI Key: RRSZMNNQEUBTOJ-UHFFFAOYSA-N
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Description

Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate is a chemical compound with the molecular formula C10H5BF6N.K. It is known for its unique structure, which includes a trifluoromethyl group attached to an isoquinoline ring, and a borate group. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The process can be summarized as follows:

    Starting Materials: Isoquinoline derivative, boron trifluoride, potassium fluoride.

    Reaction Conditions: Anhydrous conditions, typically at low temperatures to control the reaction rate.

    Procedure: The isoquinoline derivative is reacted with boron trifluoride to form an intermediate, which is then treated with potassium fluoride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of isoquinoline derivatives and boron trifluoride are handled in specialized equipment to ensure safety and efficiency.

    Controlled Environment: The reactions are carried out in controlled environments to maintain anhydrous conditions and prevent contamination.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized isoquinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups.

Scientific Research Applications

Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The borate group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(4-isoquinolinyl)borate
  • Potassium trifluoro(isoquinolin-4-yl)boranuide

Uniqueness

Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate is unique due to the presence of the trifluoromethyl group at the 7-position of the isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

potassium;trifluoro-[7-(trifluoromethyl)isoquinolin-4-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BF6N.K/c12-10(13,14)7-1-2-8-6(3-7)4-18-5-9(8)11(15,16)17;/h1-5H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSZMNNQEUBTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=CC2=C1C=CC(=C2)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BF6KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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